THZ1-R -

THZ1-R

Catalog Number: EVT-253718
CAS Number:
Molecular Formula: C31H30ClN7O2
Molecular Weight: 568.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide is a synthetic compound developed for its potential antitumor properties. [ [] ] While its specific classification is not explicitly mentioned in the provided abstracts, its structural features and reported activity suggest it belongs to a class of small molecule kinase inhibitors. [ [] ] This compound is significant in scientific research for its potential to elucidate novel therapeutic targets and mechanisms related to cancer.

Osimertinib (AZD9291)

  • Compound Description: Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is primarily used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including the T790M mutation, which is often associated with resistance to earlier generations of EGFR TKIs. Osimertinib exhibits high efficacy in targeting these mutant EGFRs while sparing wild-type EGFR, leading to improved clinical outcomes in patients with EGFR-mutant NSCLC. [, ]

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate. Genotoxic impurities are of significant concern in pharmaceuticals as they can potentially cause DNA damage, leading to mutations and an increased risk of cancer. [, ]

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a crucial synthetic intermediate in producing various biologically active compounds, including Osimertinib. []

THZ1

  • Compound Description: THZ1 is a first-in-class covalent inhibitor of cyclin-dependent kinases (CDKs) 7 and 12. [] It displays selective toxicity towards MYCN-amplified neuroblastoma cells, inhibiting tumor growth in murine models without causing general toxicity. []

SBI-E-9

  • Compound Description: SBI-E-9 is a covalent CDK9/12 inhibitor. Unlike THZ1, it is not susceptible to ABCB1-mediated drug efflux, a mechanism of resistance observed with THZ1. []
Overview

THZ1-R is a structural analog of THZ1, which is recognized as a potent inhibitor of Cyclin-dependent kinase 7. Unlike THZ1, THZ1-R exhibits minimal kinase inhibitory activity and serves as a critical negative control in various experimental settings. The compound is primarily studied in the context of transcriptional regulation and its implications in cancer therapy.

Source

THZ1-R was developed as part of research focused on targeting transcriptional regulation pathways, particularly those involving Cyclin-dependent kinase 7. The compound was synthesized to provide insights into the mechanisms through which THZ1 exerts its effects while allowing researchers to understand the specific roles of CDK7 in cellular processes without the confounding effects of active inhibition.

Classification

THZ1-R is classified as a small molecule inhibitor, specifically targeting kinases involved in the phosphorylation of the C-terminal domain of RNA polymerase II. It is categorized under compounds that modulate transcriptional activity, making it relevant for studies in oncology and cellular biology.

Synthesis Analysis

Methods

The synthesis of THZ1-R involves multiple steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to achieve the desired molecular structure.
  3. Purification: After synthesis, purification steps such as chromatography are employed to isolate THZ1-R from by-products.

Technical Details

Molecular Structure Analysis

Structure

THZ1-R retains a similar core structure to THZ1 but lacks certain functional groups that confer its inhibitory properties. The structural modifications are designed to minimize interaction with the active site of Cyclin-dependent kinase 7.

Data

  • Molecular Formula: The exact molecular formula for THZ1-R is not specified but is closely related to that of THZ1.
  • Molecular Weight: The molecular weight also aligns closely with that of THZ1 but may vary slightly due to structural differences.
Chemical Reactions Analysis

Reactions

Technical Details

In experimental setups, THZ1-R is often used alongside THZ1 to demonstrate the specificity and efficacy of CDK7 inhibition. This comparison allows researchers to distinguish between effects caused by active inhibition versus those resulting from other cellular processes.

Mechanism of Action

Process

THZ1-R functions primarily as a negative control in studies investigating the role of Cyclin-dependent kinase 7 in transcriptional regulation. By lacking significant inhibitory activity, it allows researchers to observe baseline cellular functions without interference from kinase inhibition.

Data

In studies where both compounds are used, data indicate that while THZ1 effectively reduces phosphorylation levels on RNA polymerase II, THZ1-R does not elicit similar changes, thereby confirming its inactivity in this context.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under various conditions (e.g., temperature, pH) has not been extensively characterized but is presumed stable given its structural similarity to other small molecules.
  • Reactivity: Minimal reactivity due to lack of active functional groups.

Relevant data regarding these properties remain sparse due to limited focus on this analog compared to its active counterpart.

Applications

Scientific Uses

THZ1-R is primarily utilized in research settings as a negative control compound when studying the effects of CDK7 inhibition on transcriptional regulation and cellular processes. Its role is crucial for validating findings related to therapeutic strategies targeting Cyclin-dependent kinases in cancer treatment and understanding transcriptional dysregulation in various diseases.

Introduction to THZ1-R in the Context of Transcriptional CDK Inhibition

Role of Cyclin-Dependent Kinases (CDKs) in Transcriptional Regulation and Oncogenesis

Cyclin-dependent kinases (CDKs) are pivotal regulators of cellular transcription and cell cycle progression. CDK7, a member of this family, functions as a dual-function kinase within the transcription factor IIH (TFIIH) complex and as a CDK-activating kinase (CAK). It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Ser5 and Ser7 residues, facilitating transcription initiation and promoter escape [1] [5]. CDK12 and CDK13 further regulate transcriptional elongation and mRNA processing, particularly for genes involved in DNA damage response [2].

In oncology, CDK7 is overexpressed in aggressive cancers (e.g., T-cell acute lymphoblastic leukemia (T-ALL), MYC-amplified medulloblastoma, and cholangiocarcinoma), where it drives pathologic gene expression programs. It phosphorylates oncogenic transcription factors (e.g., RUNX1) and sustains super-enhancers that amplify oncogenes like MYC [1] [5] [8]. This dependency creates a therapeutic vulnerability termed "transcriptional addiction" in malignancies reliant on dysregulated transcription [1].

Table 1: CDK Families Involved in Transcriptional Regulation

CDKPrimary FunctionOncogenic Role
CDK7Pol II CTD phosphorylation (Ser5/Ser7); CAK activitySustains super-enhancers; amplifies MYC/RUNX1
CDK12Elongation; DNA damage response genesMaintains genomic stability; overexpressed in breast cancer
CDK13mRNA processing; pause-releaseSupports oncogenic splicing programs

Emergence of Covalent CDK Inhibitors: THZ1 as a Precedent

The discovery of THZ1 marked a breakthrough in targeting transcriptional CDKs. Unlike ATP-competitive inhibitors, THZ1 employs a covalent inhibition strategy by binding irreversibly to Cys312 (CDK7) or homologous cysteines in CDK12/13 (Cys1039/Cys1017) via an acrylamide moiety [1] [2]. This mechanism achieves nanomolar potency (IC₅₀ ~3.4 nM for CDK7) and selectivity by exploiting unique cysteine residues outside the kinase domain [1] [6].

In preclinical studies, THZ1 demonstrated profound anti-tumor activity across diverse cancers:

  • Induced apoptosis in T-ALL by disrupting RUNX1-dependent transcription [1].
  • Suppressed MYCN-amplified neuroblastoma by downregulating MCL1 and BCL2L1 [2] [8].
  • Sensitized MYC-driven medulloblastoma to radiation by inhibiting DNA repair genes [5].

However, THZ1 faced limitations due to ABC transporter-mediated resistance. Upregulation of ABCB1 (MDR1) and ABCG2 efflux pumps in neuroblastoma and lung cancer models reduced intracellular drug accumulation, necessitating higher doses and diminishing efficacy [2].

Table 2: Preclinical Efficacy of THZ1 in Transcriptionally Addicted Cancers

Cancer TypeKey Molecular TargetsObserved Effects
T-ALLRUNX1 super-enhancer; RNA Pol IIGlobal transcriptional collapse; apoptosis
CholangiocarcinomaMCL1; RNA Pol II CTD phosphorylationSynergy with BCL2/XL inhibitors (ABT-263)
Small-cell lung cancerMYC; CDK12/13ABCG2-dependent resistance limits efficacy

Rationale for Developing THZ1-R: Structural and Functional Differentiation from THZ1

THZ1-R (CAS: 1621523-07-6) was designed as a critical chemical control to validate THZ1’s mechanism of action. Its structure replaces the electrophilic acrylamide group in THZ1 with a non-covalent propyl amide moiety, eliminating cysteine reactivity while retaining core pharmacophore elements [2] [6]. This modification results in a >30-fold reduction in CDK7 affinity (Kd: 142 nM vs. THZ1’s Kd: <5 nM) [6].

Functionally, THZ1-R lacks the irreversible binding essential for sustained CDK7/12/13 inhibition:

  • No suppression of Pol II phosphorylation: In Jurkat T-ALL cells, THZ1-R (250 nM) failed to reduce Ser5/Ser7 phosphorylation, unlike THZ1 [1].
  • Absence of anti-proliferative effects: THZ1-R showed negligible cytotoxicity in neuroblastoma and lung cancer cell lines (IC₅₀ >1,000 nM) [2].
  • No impact on myogenic differentiation: Unlike THZ1, THZ1-R did not inhibit C2C12 myoblast differentiation or muscle-specific gene expression (e.g., Myogenin, Myh3) [4].

THZ1-R’s utility is underscored in studies dissecting CDK7/12/13 biology:

  • In heart failure models, THZ1-R confirmed that THZ1’s cardioprotective effects stemmed from CDK7/12/13 inhibition rather than off-target activity [7].
  • Served as a negative control in RNA Pol II ChIP-seq, proving THZ1-specific reductions in Pol II occupancy at stress-response genes [7].

Table 3: Structural-Activity Relationship (SAR) of THZ1 vs. THZ1-R

PropertyTHZ1THZ1-R
Acrylamide MoietyElectrophilic (covalent binder)Propyl amide (non-covalent)
CDK7 Kd/IC₅₀<5 nM142 nM
Cellular ActivityApoptosis at 50–100 nMNo activity below 1,000 nM
Key ApplicationsTherapeutic lead; target validationMechanistic control; SAR studies

Compound Names Mentioned: THZ1, THZ1-R, ABT-263, YKL-1-116, AZD5438, Flavopiridol.

Properties

Product Name

THZ1-R

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide

Molecular Formula

C31H30ClN7O2

Molecular Weight

568.1 g/mol

InChI

InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)

InChI Key

TUERFPPIPKZNKE-UHFFFAOYSA-N

SMILES

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Canonical SMILES

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.